Cas no 1803582-19-5 (6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride)

6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride 化学的及び物理的性質
名前と識別子
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- 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-amine Hydrochloride
- 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride
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- MDL: MFCD09026823
6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-218318-5.0g |
6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride |
1803582-19-5 | 95% | 5g |
$2692.0 | 2023-05-24 | |
TRC | D458768-100mg |
6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-amine Hydrochloride |
1803582-19-5 | 100mg |
$ 365.00 | 2022-06-05 | ||
Chemenu | CM407979-100mg |
6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-amine Hydrochloride |
1803582-19-5 | 95%+ | 100mg |
$367 | 2023-03-26 | |
Enamine | EN300-218318-1g |
6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride |
1803582-19-5 | 95% | 1g |
$928.0 | 2023-09-16 | |
Enamine | EN300-218318-0.25g |
6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride |
1803582-19-5 | 95% | 0.25g |
$459.0 | 2023-09-16 | |
Aaron | AR01BD8I-100mg |
6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride |
1803582-19-5 | 95% | 100mg |
$468.00 | 2025-02-09 | |
Aaron | AR01BD8I-500mg |
6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride |
1803582-19-5 | 95% | 500mg |
$1020.00 | 2025-02-09 | |
A2B Chem LLC | AW08886-250mg |
6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride |
1803582-19-5 | 95% | 250mg |
$519.00 | 2024-04-20 | |
1PlusChem | 1P01BD06-250mg |
6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride |
1803582-19-5 | 95% | 250mg |
$630.00 | 2024-06-18 | |
1PlusChem | 1P01BD06-10g |
6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride |
1803582-19-5 | 95% | 10g |
$4996.00 | 2023-12-20 |
6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride 関連文献
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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9. A bulky silyl shift-directed synthesis of a silyl-linked amidinate-amidine and its Zr(iv) complex†Hong-Bo Tong,Min Li,Sheng-Di Bai,Shi-Fang Yuan,Jian-Bin Chao,Shuping Huang,Dian-Sheng Liu Dalton Trans., 2011,40, 4236-4241
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochlorideに関する追加情報
6,8-Difluoro-3,4-Dihydro-2H-1-Benzopyran-3-Amine Hydrochloride: A Comprehensive Overview
The compound 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride (CAS No. 1803582-19-5) is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of benzopyrane derivatives, which have been extensively studied for their unique properties and applications. The benzopyran framework is a bicyclic structure consisting of a benzene ring fused to a pyran ring, which provides a versatile platform for functionalization and modification.
Recent studies have highlighted the importance of fluorine substitution in organic compounds, particularly in drug discovery. The presence of two fluorine atoms at the 6 and 8 positions of the benzopyran ring in 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride introduces unique electronic and steric effects that can significantly influence the compound's reactivity and bioavailability. Fluorine substitution is known to enhance lipophilicity and improve the pharmacokinetic properties of molecules, making them more suitable for therapeutic applications.
The hydrochloride salt form of this compound suggests its potential use in pharmaceutical formulations. Hydrochloric acid is commonly used as a counterion in drug development due to its ability to stabilize the active pharmaceutical ingredient (API) and improve its solubility. The amine hydrochloride form is particularly advantageous because it can enhance the stability of the compound under various storage conditions and facilitate its absorption in the gastrointestinal tract.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of complex molecules like 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride. Researchers have employed various strategies, including microwave-assisted synthesis and catalytic cross-coupling reactions, to streamline the production process. These methods not only improve yield but also reduce reaction times and minimize waste generation, aligning with green chemistry principles.
In terms of biological activity, 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-amines have shown promise as modulators of various cellular pathways. For instance, studies have demonstrated their potential as inhibitors of kinase enzymes, which are critical targets in cancer therapy. The ability to selectively inhibit these enzymes could lead to the development of novel anti-cancer agents with fewer side effects compared to conventional chemotherapeutic drugs.
Moreover, the benzopyran scaffold has been explored for its anti-inflammatory and antioxidant properties. These properties make it a valuable candidate for treating chronic diseases such as neurodegenerative disorders and cardiovascular diseases. Recent research has focused on optimizing the substituents on the benzopyran ring to enhance these bioactivities while maintaining acceptable pharmacokinetic profiles.
The CAS No. 1803582-19-5 designation underscores the importance of standardized identification systems in chemical nomenclature. CAS registry numbers provide a unique identifier for each chemical substance, ensuring clarity and consistency in scientific communication. This is particularly crucial when dealing with complex molecules like 6,8-difluoro derivatives, where structural nuances can significantly impact their properties and applications.
In conclusion, 6,8-difluoro-3,4-dihydro-2H-1-benzopyran-3-amine hydrochloride represents a compelling example of how structural modifications can enhance the functionality of organic compounds. With ongoing research into its synthesis methods and biological applications, this compound holds great promise for advancing both chemical science and therapeutic development.
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